Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-
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Overview
Description
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is a complex organic compound characterized by the presence of a benzonitrile group attached to a quinoline and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoquinoline with 4-iodobenzonitrile under palladium-catalyzed cross-coupling conditions to form the intermediate product. This intermediate is then subjected to cyclization with an appropriate oxazole precursor to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and oxazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline and oxazole derivatives.
Substitution: Formation of substituted quinoline and oxazole derivatives.
Scientific Research Applications
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The quinoline and oxazole moieties can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-(3-Quinolinyl)benzonitrile
- 3-(4-Cyanophenyl)quinoline
- 4-(1H-Pyrrol-1-yl)phenol
Comparison: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is unique due to the presence of both quinoline and oxazole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
502422-45-9 |
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Molecular Formula |
C19H11N3O |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-(4-quinolin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C19H11N3O/c20-11-13-4-3-6-15(10-13)19-22-18(12-23-19)17-9-8-14-5-1-2-7-16(14)21-17/h1-10,12H |
InChI Key |
WILMXYZSNMNDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC(=N3)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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